![molecular formula C22H32O3 B3026293 (4Z,7Z,10Z,13Z,16Z,19Z)-22-Hydroxydocosahexaenoic acid CAS No. 90780-46-4](/img/structure/B3026293.png)
(4Z,7Z,10Z,13Z,16Z,19Z)-22-Hydroxydocosahexaenoic acid
Overview
Description
22-Hydroxy Docosahexaenoic Acid, commonly known as 22-HDHA, is an oxidation product of docosahexaenoic acid. Docosahexaenoic acid is a long-chain polyunsaturated fatty acid that is a crucial component of the human brain, retina, and other vital organs. 22-Hydroxy Docosahexaenoic Acid is formed in vitro upon incubation of rat liver microsomes with docosahexaenoic acid and NADPH, and also by the human cytochrome P450 isoform CYP4F3B .
Mechanism of Action
Target of Action
The primary target of (4Z,7Z,10Z,13Z,16Z,19Z)-22-Hydroxydocosahexaenoic acid is the central nervous system (CNS) . It is an abundant essential n-3 polyunsaturated fatty acid in the CNS . It also acts as a ligand for the Retinoid X receptor (RXR) .
Mode of Action
This compound interacts with its targets by preventing LPS-induced dendritic cell maturation , characterized by a lack of proinflammatory cytokine production . It also improves the nitroso-redox balance and reduces VEGF-mediated angiogenic signaling in microvascular endothelial cells .
Biochemical Pathways
The compound affects the phosphatidylinositol pathway . Phosphatidylinositols are important lipids, both as a key membrane constituent and as a participant in essential metabolic processes, both directly and via a number of metabolites .
Pharmacokinetics
It is known to be soluble in ethanol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The compound has a major anti-inflammatory role . It inhibits Aβ1-42 fibrillation and toxicity in vitro . It also prevents LPS-induced dendritic cell maturation, characterized by a lack of proinflammatory cytokine production .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the state of the compound, as it is a major species at pH 7.3 . Other factors such as temperature, presence of other compounds, and the specific characteristics of the biological system where it is present can also influence its action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 22-Hydroxy Docosahexaenoic Acid is synthesized through the oxidation of docosahexaenoic acid. In vitro, this process involves the incubation of rat liver microsomes with docosahexaenoic acid and NADPH. The human cytochrome P450 isoform CYP4F3B also facilitates the formation of 22-Hydroxy Docosahexaenoic Acid in BTI-TN-5B1-4 microsomes .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production methods of 22-Hydroxy Docosahexaenoic Acid. Most of the production is carried out in research laboratories for scientific studies.
Chemical Reactions Analysis
Types of Reactions: 22-Hydroxy Docosahexaenoic Acid primarily undergoes oxidation reactions. The compound is an oxidation product of docosahexaenoic acid, indicating that it is formed through the addition of oxygen atoms to docosahexaenoic acid .
Common Reagents and Conditions: The common reagents used in the synthesis of 22-Hydroxy Docosahexaenoic Acid include docosahexaenoic acid, NADPH, and liver microsomes. The reaction conditions typically involve incubation at physiological temperatures .
Major Products: The major product formed from the oxidation of docosahexaenoic acid is 22-Hydroxy Docosahexaenoic Acid itself .
Scientific Research Applications
22-Hydroxy Docosahexaenoic Acid has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Anti-inflammatory Effects: 22-Hydroxy Docosahexaenoic Acid is known to mediate anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Neuroprotection: The compound has shown promise in neuroprotection, particularly in the context of neurodegenerative diseases such as Alzheimer’s disease.
Wound Healing: 22-Hydroxy Docosahexaenoic Acid plays a role in wound healing by modulating macrophage function and reducing inflammation.
Comparison with Similar Compounds
22-Hydroxy Docosahexaenoic Acid is part of a family of specialized pro-resolving mediators derived from docosahexaenoic acid. Similar compounds include:
14-Hydroxy Docosahexaenoic Acid (14-HDHA): Another oxidation product of docosahexaenoic acid, known for its anti-inflammatory properties.
17-Hydroxy Docosahexaenoic Acid (17-HDHA): Also derived from docosahexaenoic acid, this compound has been studied for its role in resolving inflammation.
18-Hydroxy Eicosapentaenoic Acid (18-HEPE): A related compound that is involved in the regulation of inflammation.
The uniqueness of 22-Hydroxy Docosahexaenoic Acid lies in its specific formation pathway and its distinct role in neuroprotection and wound healing .
Biological Activity
(4Z,7Z,10Z,13Z,16Z,19Z)-22-Hydroxydocosahexaenoic acid (22-HDoHE) is a bioactive lipid mediator derived from docosahexaenoic acid (DHA), which is known for its numerous health benefits. This article explores the biological activities of 22-HDoHE, focusing on its metabolic pathways, therapeutic potential in neurodegenerative diseases, and anti-inflammatory properties.
22-HDoHE is primarily formed through the hydroxylation of DHA. Research indicates that 22-HDoHE undergoes further metabolism to generate heneicosapentaenoic acid (HPA), an odd-chain omega-3 fatty acid that accumulates in various tissues. This metabolic conversion is crucial for its biological effects. Notably, 22-HDoHE does not share the same metabolic pathways as DHA, leading to distinct effects on cellular lipid composition and function .
Key Findings on Metabolism
- Distinct Pathways : 22-HDoHE is metabolized differently than DHA, which results in varied cellular incorporation and effects on fatty acid profiles within cells .
- Accumulation : In studies involving animal models, 22-HDoHE administration led to increased levels of HPA in brain tissues, correlating positively with cognitive performance in spatial learning tasks .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of 22-HDoHE. It has been shown to prevent neuronal death induced by neurotoxic agents such as β-amyloid oligomers and excitotoxicity caused by NMDA receptor activation. These findings suggest that 22-HDoHE may play a significant role in mitigating the effects of Alzheimer's disease (AD) and other neurodegenerative disorders.
Case Study: Alzheimer's Disease
- In a study with transgenic mice models of AD (5xFAD), treatment with 22-HDoHE resulted in improved cognitive scores and preservation of neuronal density. The mechanism was linked to reduced oxidative stress and enhanced neuronal survival .
Anti-inflammatory Properties
22-HDoHE exhibits anti-inflammatory effects by modulating various signaling pathways. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in models of colitis and other inflammatory conditions.
Research Data on Anti-inflammatory Activity
Properties
IUPAC Name |
(4Z,7Z,10Z,13Z,16Z,19Z)-22-hydroxydocosa-4,7,10,13,16,19-hexaenoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22(24)25/h2-5,8-11,14-17,23H,1,6-7,12-13,18-21H2,(H,24,25)/b4-2-,5-3-,10-8-,11-9-,16-14-,17-15- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRUULZFBQUZPD-OAKYPOHLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C=CCC=CCC=CCC=CCC=CCC=CCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.